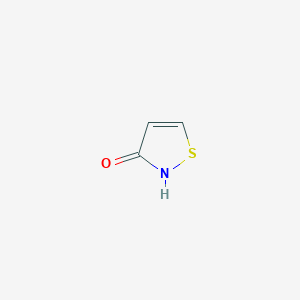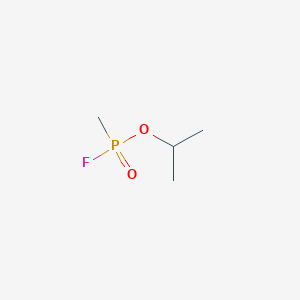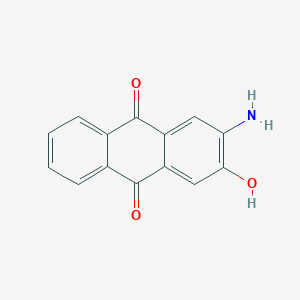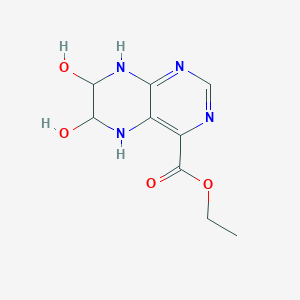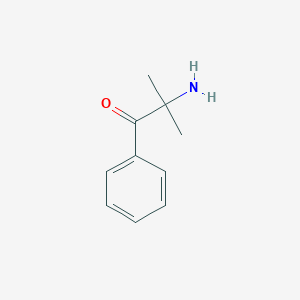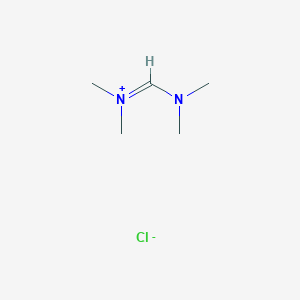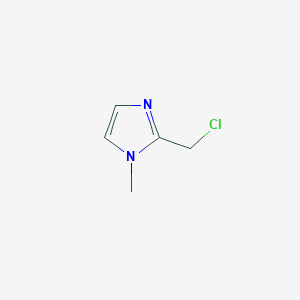
2-(chloromethyl)-1-methyl-1H-imidazole
Übersicht
Beschreibung
2-(chloromethyl)-1-methyl-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a chloromethyl group attached to the imidazole ring makes it a versatile intermediate for various chemical reactions and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the functionalization of the imidazole ring. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole, a related compound, can react with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond in the 2 position, following the SRN1 mechanism and subsequent base-promoted nitrous acid elimination . Although the specific synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction . Theoretical calculations such as Hartree-Fock (HF) and density functional theory (DFT) can also be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Imidazole derivatives exhibit ambidentate properties, meaning they can react at multiple sites. For instance, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as shown by 1H-1H two-dimensional NMR spectroscopy . Additionally, the reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one involves nitrogen attack rather than carbon-carbon bond formation, leading to the formation of 2-phenyl,4-(imidazol-1-yl)methylene-oxazol-5-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their substituents. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows that the phenyl rings and the imidazole ring are planar, and the molecules are arranged in layers stabilized by C-H...π interactions . The solubility, melting point, and stability of these compounds can vary significantly depending on their molecular structure. The biological activity of some imidazole derivatives, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, has been assayed against various bacteria and fungi, with some compounds showing moderate activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
2-(chloromethyl)-1-methyl-1H-imidazole is used in synthesizing new compounds with potential applications in various fields. For instance, it reacts with tertiary nitronate anions to produce 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, as described in research by Crozet et al. (1985) (Crozet et al., 1985).
Chemical Reactions and Stability
The compound undergoes pH-dependent aqueous hydrolysis, showing different reactivity based on its protonated form, as found in a study by Bolton and McClelland (1989) (Bolton & McClelland, 1989).
Electron Transfer C-Alkylation
Vanelle et al. (1994) showed the use of this compound in C-alkylation reactions, proceeding through the SRN1 mechanism, which involves electron transfer steps (Vanelle et al., 1994).
Ferroelectricity and Antiferroelectricity
The imidazole unit, key in 2-(chloromethyl)-1-methyl-1H-imidazole, is significant in biological systems and can form bistable electric polarity chains through proton tautomerization, as demonstrated by Horiuchi et al. (2012) (Horiuchi et al., 2012).
Medicinal Applications
Ibraheem et al. (2020) synthesized novel benzimidazole-pyrazoline hybrid molecules using 2-(chloromethyl)-1-methyl-1H-imidazole, showing potential anti-diabetic properties (Ibraheem et al., 2020).
Catalysis
This compound has been used in the synthesis of catalysts like mangenese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) for hydrocarbon oxidation, as researched by Zadehahmadi et al. (2014) (Zadehahmadi et al., 2014).
Fuel Cell Applications
Development of imidazolium-type alkaline anion exchange membranes for fuel cells was studied by Ran et al. (2012), where 1-methylimidazole, a related compound, was used (Ran et al., 2012).
Pharmaceutical Development
In pharmaceutical research, 2-(chloromethyl)-1-methyl-1H-imidazole has been part of the synthesis of angiotensin II receptor antagonists, contributing to the development of antihypertensive drugs, as reported by Carini et al. (1991) (Carini et al., 1991).
Wirkmechanismus
Target of Action
It’s worth noting that imidazole derivatives have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 2-(chloromethyl)-1-methyl-1H-imidazole is currently unknown. Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic effect
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action
Action Environment
The action, efficacy, and stability of 2-(chloromethyl)-1-methyl-1H-imidazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or tissue where the compound is acting
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGAEUUQMJXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353063 | |
| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-methyl-1H-imidazole | |
CAS RN |
19225-92-4 | |
| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(chloromethyl)-1-methyl-1H-imidazole contribute to the synthesis of the thiacalix[4]arene-based ionophore, and what are the implications of the resulting structure?
A1: 2-(chloromethyl)-1-methyl-1H-imidazole acts as an alkylating agent in the synthesis of the ionophore. [] It reacts with the flexible thiacalix[4]arene through an O-alkylation reaction. This reaction, when performed in the presence of cesium carbonate (Cs₂CO₃), selectively yields a specific stereoisomer of the product, the 1,3-alternate-4 conformation. [] This selectivity is attributed to a "template effect" exerted by the cesium carbonate, influencing the preferred conformation of the product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



